Pulchinenoside E4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

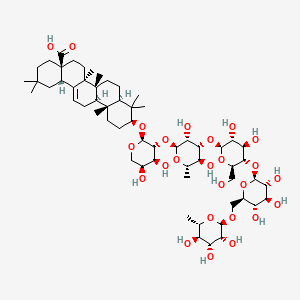

C59H96O25 |

|---|---|

Molecular Weight |

1205.4 g/mol |

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-4-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C59H96O25/c1-24-34(62)38(66)41(69)48(77-24)76-23-30-37(65)39(67)42(70)49(80-30)82-45-29(21-60)79-50(43(71)40(45)68)83-46-35(63)25(2)78-51(44(46)72)84-47-36(64)28(61)22-75-52(47)81-33-13-14-56(7)31(55(33,5)6)12-15-58(9)32(56)11-10-26-27-20-54(3,4)16-18-59(27,53(73)74)19-17-57(26,58)8/h10,24-25,27-52,60-72H,11-23H2,1-9H3,(H,73,74)/t24-,25-,27-,28-,29+,30+,31-,32+,33-,34-,35-,36-,37+,38+,39-,40+,41+,42+,43+,44+,45+,46+,47+,48+,49-,50-,51-,52-,56-,57+,58+,59-/m0/s1 |

InChI Key |

QZULGCOOYJBDJZ-IPRQEDPYSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H]([C@@H](O[C@H]([C@@H]4O)O[C@@H]5[C@H]([C@H](CO[C@H]5O[C@H]6CC[C@]7([C@H](C6(C)C)CC[C@@]8([C@@H]7CC=C9[C@]8(CC[C@@]1([C@H]9CC(CC1)(C)C)C(=O)O)C)C)C)O)O)C)O)CO)O)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)OC4C(C(OC(C4O)OC5C(C(COC5OC6CCC7(C(C6(C)C)CCC8(C7CC=C9C8(CCC1(C9CC(CC1)(C)C)C(=O)O)C)C)C)O)O)C)O)CO)O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Molecular Architecture of Pulchinenoside E4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Pulchinenoside E4, a novel oleanane-type triterpenoid saponin isolated from the roots of Pulsatilla chinensis, presents a complex and intriguing chemical structure. This document provides a comprehensive overview of its molecular architecture, the experimental methodologies employed for its structural elucidation, and its potential biological significance. All quantitative data are presented in structured tables for clarity and comparative analysis. Furthermore, logical and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the scientific process.

Chemical Structure and Properties

This compound is characterized by a pentacyclic triterpenoid aglycone core, identified as hederagenin, glycosidically linked to a branched oligosaccharide chain at the C-3 position. The systematic name for the aglycone is 3β,23-dihydroxyolean-12-en-28-oic acid. The sugar moiety consists of four monosaccharide units: one α-L-rhamnopyranosyl, one β-D-glucopyranosyl, and two α-L-arabinopyranosyl residues.

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, DEPT, HMQC, and HMBC).

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅₃H₈₆O₂₂ |

| Molecular Weight | 1075.24 g/mol |

| Appearance | Amorphous powder |

| Source | Roots of Pulsatilla chinensis (Bunge) Regel |

Structural Elucidation: Experimental Protocols and Data

The determination of the intricate structure of this compound relied on meticulous experimental work and detailed spectroscopic analysis.

Isolation and Purification

A standardized protocol for the isolation of this compound from the dried roots of Pulsatilla chinensis is outlined below.

Pulchinenoside E4: A Technical Guide to Its Natural Source and Occurrence

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulchinenoside E4 is a triterpenoid saponin, a class of naturally occurring glycosides known for their diverse pharmacological activities. This technical guide provides an in-depth overview of the primary natural source of this compound, its occurrence, and the methodologies employed for its extraction and analysis. While specific quantitative data and biological pathways for this compound are limited in current literature, this document summarizes the available information for related compounds from its principal source, Pulsatilla chinensis, to provide a comprehensive context for researchers.

Natural Source and Occurrence

The primary natural source of this compound is the root of Pulsatilla chinensis (Bunge) Regel , a perennial herb belonging to the Ranunculaceae family.[1][2] This plant, commonly known as "Bai Tou Weng" (白头翁) in traditional Chinese medicine, has a long history of use for treating various ailments.[2] Triterpenoid saponins are the major bioactive constituents of Pulsatilla chinensis.[3][4]

While the presence of a variety of pulchinenosides in P. chinensis has been confirmed through advanced analytical techniques, the specific concentration of this compound in the plant material is not well-documented in the available scientific literature. Research has predominantly focused on more abundant saponins within the plant. For context, the quantitative analysis of other major saponins in the total saponin extract of P. chinensis is presented in the following table.

| Compound | Aglycone Type | Percentage in Total Saponin Extract (%) | Reference |

| Pulchinenoside B3 | Hederagenin | 7.4 | [5] |

| Pulchinenoside BD | Hederagenin | 24.1 | [5] |

| Pulchinenoside B7 | Oleanolic acid | 12.4 | [5] |

| Pulchinenoside B10 | Oleanolic acid | 13.5 | [5] |

| Pulchinenoside B11 | Oleanolic acid | 8.5 | [5] |

| Anemoside B4 (Pulchinenoside C) | Oleanolic acid | > 4.6 (of the herb) | [6] |

Table 1: Quantitative Data of Major Pulchinenosides in Pulsatilla chinensis

Experimental Protocols

Extraction of Total Saponins from Pulsatilla chinensis

The following protocol is a representative method for the extraction of the total saponin fraction, which includes this compound.

Materials:

-

Dried and crushed root of Pulsatilla chinensis

-

70% Ethanol

-

D101 macroporous resin

-

Water

-

Ethanol (for gradient elution)

-

Lyophilizer

Procedure:

-

Macerate 2.5 kg of dried and crushed Pulsatilla chinensis root with 70% ethanol.

-

Perform reflux extraction three times.

-

Combine the extracts and concentrate under reduced pressure to yield a residue (approximately 280 g).

-

Subject the residue to column chromatography on a D101 macroporous resin column.

-

Elute the column with a water-ethanol gradient.

-

Collect the fractions eluted with 60% ethanol.

-

Combine the 60% ethanol fractions and lyophilize to obtain the total Pulsatilla chinensis saponins (PRS) powder (approximately 125 g).[5]

Caption: Workflow for the extraction and purification of total saponins from Pulsatilla chinensis.

Analytical Method for Saponin Profiling

Ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight tandem mass spectrometry (UPLC-Q-TOF-MS/MS) is a powerful technique for the identification and characterization of triterpenoid saponins in Pulsatilla chinensis.[3][7]

Instrumentation:

-

UPLC system

-

Q-TOF mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Representative):

-

Column: C18 column

-

Mobile Phase: Gradient elution with methanol and water, both containing 0.1% formic acid.[3]

-

Flow Rate: 0.4 mL/min

-

Run Time: 60 minutes[3]

Mass Spectrometry Conditions (Representative):

-

Ionization Mode: Positive and negative ESI modes are used for comprehensive analysis.[3]

-

Data Acquisition: Full scan MS and tandem MS (MS/MS) data are acquired to determine the molecular weight and fragmentation patterns of the saponins.

Biological Activity and Signaling Pathways

While the specific biological activities and associated signaling pathways of this compound have not been extensively studied, research on the total saponin extract of Pulsatilla chinensis and its major constituents provides insights into their potential therapeutic effects. The saponins from P. chinensis are known to possess a range of pharmacological activities, including anti-inflammatory, anticancer, and immunomodulatory effects.[4][6][8]

Several key signaling pathways have been identified as targets for the saponins from Pulsatilla chinensis. These include:

-

NF-κB Signaling Pathway: A crucial regulator of inflammation. Saponins from P. chinensis have been shown to inhibit the activation of the NF-κB pathway, leading to a reduction in the production of pro-inflammatory cytokines.[6]

-

MAPK Signaling Pathway: Involved in cell proliferation, differentiation, and apoptosis. Certain saponins from Pulsatilla can modulate MAPK signaling, contributing to their anti-inflammatory and anticancer effects.[6]

-

PI3K/Akt/mTOR Signaling Pathway: A critical pathway in cell survival, growth, and proliferation. Inhibition of this pathway by Pulsatilla saponins has been linked to the induction of apoptosis in cancer cells.[6][9]

Caption: Inhibition of the NF-κB signaling pathway by Pulsatilla saponins.

Conclusion

This compound is a constituent of the medicinally important plant Pulsatilla chinensis. While this guide provides a framework for its extraction and analysis based on methodologies for total saponins, further research is imperative to isolate and quantify this compound specifically. Elucidating its distinct biological activities and its interactions with cellular signaling pathways will be crucial for unlocking its full therapeutic potential and for the development of novel pharmaceuticals. Researchers are encouraged to build upon the foundational knowledge presented here to explore the specific contributions of this compound to the overall pharmacological profile of Pulsatilla chinensis.

References

- 1. phcogrev.com [phcogrev.com]

- 2. <i>Pulsatilla chinensis</i>: A review of traditional uses, phytochemistry and pharmacology research progress - Arabian Journal of Chemistry [arabjchem.org]

- 3. UPLC-Q-TOF-MS/MS-guided dereplication of Pulsatilla chinensis to identify triterpenoid saponins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pulchinenosides from Pulsatilla Chinensis Increase P-Glycoprotein Activity and Induce P-Glycoprotein Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological activities and molecular mechanisms of Pulsatilla saponins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. jcps.bjmu.edu.cn [jcps.bjmu.edu.cn]

- 9. Frontiers | Pulsatilla chinensis (Bge.) Regel: A Systematic Review on Anticancer of Its Pharmacological Properties, Clinical Researches and Pharmacokinetic Studies [frontiersin.org]

The intricate biosynthetic journey of Pulchinenoside E4 in Pulsatilla chinensis

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Pulchinenoside E4, a prominent oleanane-type triterpenoid saponin found in the roots of Pulsatilla chinensis (Bai Tou Weng), has garnered significant interest for its potential pharmacological activities. Understanding its biosynthesis is paramount for harnessing its therapeutic potential, enabling metabolic engineering strategies for enhanced production, and facilitating the discovery of novel derivatives. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, integrating current knowledge on the key enzymes, their mechanisms, and relevant experimental methodologies.

The Biosynthetic Pathway: From Basic Building Blocks to a Complex Saponin

The biosynthesis of this compound is a multi-step process that begins with the universal precursors of isoprenoids and culminates in a series of specific oxidation and glycosylation events. The pathway can be broadly divided into three main stages:

-

Formation of the Triterpenoid Backbone: This stage follows the well-established mevalonate (MVA) pathway to produce the linear precursor, 2,3-oxidosqualene.

-

Cyclization and Oxidation of the Aglycone: The linear precursor undergoes cyclization to form the pentacyclic triterpenoid scaffold, which is then functionalized through oxidation.

-

Glycosylation of the Aglycone: Sugar moieties are sequentially added to the aglycone to yield the final saponin, this compound.

The proposed biosynthetic pathway is illustrated below:

Caption: Proposed biosynthesis pathway of this compound.

Key Enzymes in the Biosynthesis of the Oleanolic Acid Aglycone

Several key enzymes are responsible for the transformation of 2,3-oxidosqualene into the oleanolic acid aglycone of this compound.

| Enzyme | Abbreviation | Function |

| β-Amyrin Synthase | β-AS | Catalyzes the cyclization of 2,3-oxidosqualene to β-amyrin. |

| Cytochrome P450 Monooxygenase | CYP716A Subfamily | A family of enzymes responsible for the three-step oxidation of the C-28 methyl group of β-amyrin to a carboxyl group, forming oleanolic acid. |

The Crucial Role of UDP-Glycosyltransferases (UGTs)

The final and diversifying steps in the biosynthesis of this compound are catalyzed by a series of UDP-glycosyltransferases (UGTs). These enzymes sequentially transfer sugar moieties from activated sugar donors (UDP-sugars) to the oleanolic acid backbone. While the specific UGTs involved in the biosynthesis of this compound in Pulsatilla chinensis have not yet been fully characterized, research in other saponin-producing plants suggests that UGTs from families such as UGT71, UGT73, UGT74, and UGT91 are likely candidates[1].

The sugar chain of this compound consists of a trisaccharide attached to the C-3 position and a glucose molecule at the C-28 position of the oleanolic acid aglycone. The biosynthesis would therefore require at least four distinct glycosylation steps, likely catalyzed by different UGTs with specific substrate and site specificities.

Quantitative Insights into Triterpenoid Saponin Biosynthesis

While specific quantitative data for the this compound biosynthetic pathway remains limited, studies on the total triterpenoid content in Pulsatilla chinensis provide a broader context for understanding the metabolic flux towards these compounds.

| Triterpenoid Acid | Content Range (mg/g dry weight) in P. chinensis Roots[2] |

| Betulinic acid | 0.33 - 6.57[2] |

| Oleanolic acid | 0.46 - 40.22[2] |

| Hederagenin | 22.24 - 82.26[2] |

| 23-Hydroxybetulinic acid | 3.52 - 202.47[2] |

| Total Triterpenoids | 170.35 - 226.05 [2] |

These values indicate that triterpenoid saponins are major secondary metabolites in the roots of P. chinensis. The significant variation in the content of different triterpenoid acids suggests a complex regulation of the biosynthetic pathway at various branch points.

Experimental Protocols for Studying the Biosynthesis Pathway

Elucidating the biosynthesis of this compound requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are generalized protocols for key experiments.

Gene Cloning and Heterologous Expression of Biosynthetic Enzymes

This workflow is essential for identifying and characterizing the enzymes involved in the pathway.

Caption: Workflow for gene cloning and protein expression.

Protocol:

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from the roots of P. chinensis using a suitable kit. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase.

-

PCR Amplification: The full-length coding sequence of the target enzyme (e.g., a candidate UGT) is amplified from the cDNA using gene-specific primers designed based on homologous sequences from other plants.

-

Vector Construction: The amplified PCR product is cloned into an appropriate expression vector (e.g., pET series for E. coli or pYES2 for yeast).

-

Heterologous Expression: The expression vector is transformed into a suitable host organism. Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration).

-

Protein Purification: The recombinant protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

In Vitro Enzyme Assays

Enzyme assays are crucial for confirming the function of the cloned enzymes and for determining their kinetic parameters.

Protocol for a UGT Enzyme Assay:

-

Reaction Mixture Preparation: A typical reaction mixture contains the purified recombinant UGT enzyme, the acceptor substrate (e.g., oleanolic acid or a partially glycosylated intermediate), the sugar donor (e.g., UDP-glucose), and a suitable buffer.

-

Incubation: The reaction is initiated by adding the enzyme and incubated at an optimal temperature for a specific period.

-

Reaction Termination: The reaction is stopped by adding an organic solvent (e.g., methanol or ethyl acetate).

-

Product Analysis: The reaction products are analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the glycosylated product.

Quantitative Analysis of Saponins

Accurate quantification of this compound and its precursors is essential for understanding the efficiency of the biosynthetic pathway.

Protocol for HPLC-based Quantification:

-

Sample Preparation: Plant material is dried, powdered, and extracted with a suitable solvent (e.g., methanol). The extract is then filtered and may be subjected to solid-phase extraction for cleanup.

-

HPLC Analysis: The extract is injected into an HPLC system equipped with a suitable column (e.g., C18) and a detector (e.g., UV or ELSD).

-

Quantification: The concentration of this compound is determined by comparing its peak area to a standard curve generated using a purified standard of the compound.

Future Perspectives and Drug Development

A complete elucidation of the this compound biosynthetic pathway will open up new avenues for its sustainable production through metabolic engineering in microbial or plant-based systems. By overexpressing rate-limiting enzymes or downregulating competing pathways, it may be possible to significantly increase the yield of this valuable compound. Furthermore, the identified biosynthetic enzymes, particularly the UGTs, can be used as biocatalysts for the synthesis of novel saponin derivatives with potentially improved pharmacological properties. This knowledge will be invaluable for drug development professionals seeking to leverage the therapeutic potential of this compound and its analogs.

References

An In-depth Technical Guide to Pulchinenoside E4: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pulchinenoside E4, a prominent oleanane-type triterpenoidal saponin isolated from the roots of Pulsatilla chinensis, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, alongside a detailed exploration of its biological activities and the underlying molecular mechanisms. This document is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery and development. All quantitative data is presented in structured tables for clarity and comparative analysis, and key experimental methodologies and signaling pathways are visually represented to facilitate a deeper understanding of the subject matter.

Physicochemical Properties

This compound is a complex glycosidic compound with a characteristic triterpenoid backbone. Its fundamental physical and chemical properties are summarized in the table below, providing essential data for its identification, handling, and formulation.

| Property | Value | Reference |

| CAS Number | 1415553-83-1 | [1] |

| Molecular Formula | C₅₉H₉₆O₂₅ | [2] |

| Molecular Weight | 1205.39 g/mol | [2] |

| Appearance | White to off-white powder | |

| Purity | Typically >98% (HPLC) | [3] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), Methanol, Ethanol, Pyridine. Limited solubility in water. | [4] |

| Storage | Store at -20°C for long-term stability. | [5] |

Spectroscopic Data

The structural elucidation of this compound has been achieved through a combination of spectroscopic techniques. While specific, detailed spectra for this compound are not widely published, the following represents typical data obtained for oleanane-type triterpenoid saponins from Pulsatilla chinensis.

Note: The following data is representative and should be confirmed with experimental analysis of a purified sample of this compound.

| Spectroscopic Data | Description |

| ¹H-NMR | The proton NMR spectrum is expected to show characteristic signals for the triterpenoid skeleton, including multiple methyl singlets in the upfield region (δ 0.8-1.5 ppm), olefinic protons of the oleanane backbone, and numerous overlapping signals for the sugar moieties in the region of δ 3.0-5.5 ppm. Anomeric protons of the sugar units typically appear as doublets in the δ 4.5-5.5 ppm range. |

| ¹³C-NMR | The carbon NMR spectrum will display a large number of signals corresponding to the 59 carbon atoms. Key signals include those for the quaternary carbons of the triterpenoid structure, the double bond carbons of the olean-12-ene skeleton (around δ 122 and 144 ppm), and the anomeric carbons of the sugar residues (typically in the δ 95-105 ppm region). |

| Mass Spectrometry (MS) | Electrospray ionization (ESI) mass spectrometry is commonly used for the analysis of saponins. In the positive ion mode, the spectrum would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺. Fragmentation patterns would reveal the sequential loss of sugar residues, aiding in the determination of the glycosylation sequence. |

| Infrared (IR) Spectroscopy | The IR spectrum would likely exhibit broad absorption bands corresponding to hydroxyl (-OH) groups (around 3400 cm⁻¹), C-H stretching vibrations (around 2900 cm⁻¹), and characteristic absorptions for C-O bonds of the glycosidic linkages and the aglycone backbone in the fingerprint region (1000-1200 cm⁻¹). |

Biological Activities and Mechanism of Action

This compound, along with other pulchinenosides, has demonstrated a range of biological activities, with its cytotoxic and anti-inflammatory effects being of particular interest.

Cytotoxic Activity

This compound has been reported to exhibit cytotoxic activity against various cancer cell lines.[1] Saponins from Pulsatilla chinensis are known to induce apoptosis in cancer cells.[6] While the specific mechanisms for this compound are still under detailed investigation, related pulchinenosides have been shown to induce cell death through the modulation of key signaling pathways.

3.1.1. Apoptosis Induction

The induction of apoptosis is a key mechanism for the anticancer effects of many natural products. For related saponins, this process is often initiated through the intrinsic mitochondrial pathway, characterized by the disruption of the mitochondrial membrane potential and the release of cytochrome c. This, in turn, activates a cascade of caspases, ultimately leading to programmed cell death.

Anti-inflammatory Activity

Saponins from Pulsatilla chinensis have been shown to possess significant anti-inflammatory properties. These effects are often mediated through the inhibition of pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While direct studies on this compound are limited, related compounds like Pulchinenoside C have been shown to attenuate inflammation by inhibiting the PI3K/AKT/NF-κB signaling pathway. This leads to a reduction in the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.

Experimental Protocols

Isolation of this compound

The following is a general protocol for the isolation of pulchinenosides from the roots of Pulsatilla chinensis. Optimization may be required for the specific isolation of this compound.

Methodology:

-

Extraction: The dried and powdered roots of Pulsatilla chinensis are extracted with 70% ethanol under reflux. This process is typically repeated multiple times to ensure exhaustive extraction.

-

Concentration: The combined ethanolic extracts are concentrated under reduced pressure to yield a crude extract.

-

Chromatography: The crude extract is subjected to column chromatography on a D101 macroporous resin.

-

Elution and Fractionation: The column is eluted with a gradient of water and ethanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Purification: Fractions containing this compound are combined and further purified using preparative HPLC to obtain the compound with high purity.

Cytotoxicity Assay

The cytotoxic activity of this compound can be evaluated using various in vitro assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or the alamarBlue assay are commonly employed methods.

Methodology (alamarBlue Assay):

-

Cell Culture: Human cancer cell lines (e.g., HeLa, HepG2, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound (typically in a DMSO stock, diluted with culture medium) for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (DMSO) is also included.

-

alamarBlue Incubation: After the treatment period, alamarBlue reagent is added to each well, and the plates are incubated for a few hours.

-

Fluorescence Measurement: The fluorescence is measured using a microplate reader at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

-

Data Analysis: The cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC₅₀ (half-maximal inhibitory concentration) value is then determined from the dose-response curve.

Conclusion

This compound is a promising natural product with demonstrated cytotoxic and potential anti-inflammatory activities. This technical guide has summarized its key physicochemical properties and provided insights into its biological mechanisms of action. The detailed protocols and visual representations of signaling pathways and experimental workflows are intended to aid researchers in their further investigation and development of this compound as a potential therapeutic agent. Further studies are warranted to fully elucidate its pharmacological profile, including in vivo efficacy, safety, and pharmacokinetic properties.

References:

[1] MedChemExpress. This compound. (Product Page) [2] BOC Sciences. Oleanolic acid 3-O-α-L-rhamnosyl(1→6)β-D-Galactosyl(1→3)-β-D-glucosyl(1→3)-α-L-rhamnosyl(1→2)-α-L-arabinoside. (Product Page) [3] BioCrick. This compound. (Product Page) [4] ChemFaces. Pulchinenoside B. (Product Page, lists general solvents for related compounds) [5] Cayman Chemical. Pulchinenoside B4. (Product Page, provides storage information for a related compound) [6] Xu, Q. M., Shu, Z., & He, W. J. (2012). Antitumor activity of Pulsatilla chinensis (bunge) regel saponins in human liver tumor 7402 cells in vitro and in vivo. Phytomedicine, 19(3-4), 293-300.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Pulchinenosides from Pulsatilla Chinensis Increase P-Glycoprotein Activity and Induce P-Glycoprotein Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pulchinenoside C Attenuates the Development of Osteoarthritis by Inhibiting the PI3K/AKT/NF‐κB Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Pulchinenoside E4 CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details

Pulchinenoside E4 is an oleanane-type triterpenoidal saponin isolated from the roots of Pulsatilla chinensis. This document provides a comprehensive overview of its chemical properties, biological activity, and relevant experimental protocols.

Data Presentation

| Parameter | Value | Reference |

| CAS Number | 1415553-83-1 | [1] |

| Molecular Formula | C₅₉H₉₆O₂₅ | [1] |

| Molecular Weight | 1205.38 g/mol | [1] |

| Source | Roots of Pulsatilla chinensis (Bunge) Regel | [1] |

| Compound Type | Oleanane-type Triterpenoidal Saponin | [1] |

Biological Activity

This compound has demonstrated moderate cytotoxic activity against a panel of human cancer cell lines, including A549 (lung carcinoma) and SGC-7901 (gastric adenocarcinoma), as well as the normal human hepatic cell line HL-7702. The structure-activity relationship of saponins from Pulsatilla chinensis suggests that the presence of a free carboxylic group at the C-28 position and the nature of the glycosidic chain at the C-3 position are crucial for their cytotoxic effects.

Experimental Protocols

Isolation and Purification of this compound

A general workflow for the isolation and purification of triterpenoidal saponins from Pulsatilla chinensis involves the following steps:

Isolation workflow for this compound.

Methodology:

-

Extraction: The air-dried and powdered roots of Pulsatilla chinensis are extracted with a 70% aqueous ethanol solution under reflux. The resulting extract is then concentrated under reduced pressure to yield a crude extract.

-

Preliminary Purification: The crude extract is subjected to column chromatography on a macroporous resin (e.g., D101). The column is washed with water to remove impurities, and the saponins are subsequently eluted with a gradient of ethanol in water.

-

Fractionation: The saponin-rich fraction is further fractionated using repeated column chromatography on silica gel and ODS (octadecylsilane) columns with different solvent systems.

-

Final Purification: Final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

-

Structural Elucidation: The structure of the isolated compound is determined by spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of this compound can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT assay workflow for cytotoxicity.

Methodology:

-

Cell Seeding: Cancer cells (e.g., A549, SGC-7901) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound (typically in a range from 0.1 to 100 µM) dissolved in the culture medium. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period, generally 48 to 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT (final concentration of 0.5 mg/mL), and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium containing MTT is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The cell viability is expressed as a percentage of the control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound have not been definitively elucidated, related triterpenoid saponins from Pulsatilla chinensis have been shown to exert their anticancer effects through various mechanisms. These include the induction of apoptosis and cell cycle arrest. Potential signaling pathways that may be affected by this compound and warrant further investigation include the PI3K/Akt/mTOR and NF-κB pathways.

Hypothetical signaling pathways for this compound.

This guide provides a foundational understanding of this compound for research and development purposes. Further studies are required to fully elucidate its mechanism of action and therapeutic potential.

References

In Vitro Biological Activity of Pulchinenoside E4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulchinenoside E4, also known as Anemoside B4 and Pulchinenoside C, is a triterpenoid saponin isolated from the root of Pulsatilla chinensis (Bai Tou Weng). This plant has a long history in traditional Chinese medicine for treating various inflammatory and cancerous conditions.[1][2][3] Modern pharmacological research has identified this compound as one of the key bioactive constituents, demonstrating significant anti-inflammatory and anti-cancer activities in various in vitro models. This technical guide provides a comprehensive overview of the in vitro biological activities of this compound, with a focus on its molecular mechanisms, quantitative data, and detailed experimental protocols.

Quantitative Data Summary

The in vitro efficacy of this compound and related pulchinenosides has been quantified across various cell lines and assays. The following tables summarize the key cytotoxic and anti-proliferative data.

Table 1: Cytotoxicity and Anti-proliferative Activity of Pulchinenosides

| Compound | Cell Line | Assay | Incubation Time | IC50 Value (µM) | Reference |

| Pulchinenoside B3 | LS180 | alamarBlue | 72 hours | 4.13 ± 0.45 | [1] |

| Pulchinenoside BD | LS180 | alamarBlue | 72 hours | 7.05 ± 0.52 | [1] |

| Pulchinenoside B7 | LS180 | alamarBlue | 72 hours | 5.77 ± 0.36 | [1] |

| Pulchinenoside B10 | LS180 | alamarBlue | 72 hours | 7.49 ± 0.46 | [1] |

| Pulchinenoside B11 | LS180 | alamarBlue | 72 hours | 8.78 ± 0.68 | [1] |

| Pulsatilla chinensis Saponins (PRS) | LS180 | alamarBlue | 72 hours | 9.78 ± 0.27 | [1] |

| Pulsatilla Saponin D (PSD) Derivative 1 | SMMC-7721, MCF-7, NCI-H460, A549, HCT-116 | Not Specified | Not Specified | 1.2 - 4.7 | [2] |

| Pulsatilla Saponin D (PSD) Derivative 6 | SMMC-7721, MCF-7, NCI-H460, A549, HCT-116 | Not Specified | Not Specified | 1.7 - 4.5 | [2] |

| Pulsatilla Saponin D (PSD) Derivative 6 | HCT-116 | Not Specified | Not Specified | 1.7 | [2] |

Note: While the provided search results offer IC50 values for several pulchinenosides, specific IC50 values for this compound were not explicitly detailed in the initial search. The data for related compounds from the same plant source are included for comparative purposes.

Key Biological Activities and Mechanisms of Action

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. In vitro studies have demonstrated its ability to protect LPS-induced RAW264.7 macrophages and reduce the production of pro-inflammatory cytokines.[4]

The primary mechanism involves the inhibition of the TLR4/NF-κB/MAPK signaling pathway.[4] Upon stimulation by lipopolysaccharide (LPS), TLR4 activation typically leads to the downstream activation of NF-κB and MAPK pathways, resulting in the transcription and release of inflammatory mediators such as IL-1β, IL-6, and TNF-α.[4] this compound has been shown to significantly down-regulate the expression of key proteins within this cascade.[4]

Furthermore, in the context of osteoarthritis, this compound (referred to as Pulchinenoside C) has been shown to attenuate inflammation in IL-1β-induced ATDC5 chondrocytes by inhibiting the PI3K/AKT/NF-κB signaling pathway.[5][6] This inhibition prevents the degradation of IκBα and the subsequent nuclear translocation of p65, thereby reducing the expression of inflammatory mediators like COX-2, iNOS, MMP13, and ADAMTS5.[5]

Anti-cancer Activity

This compound and other saponins from Pulsatilla chinensis have demonstrated significant anti-cancer properties, including the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines.[7]

The anti-cancer mechanism of pulchinenosides often involves the induction of apoptosis through the intrinsic, mitochondria-mediated pathway.[8][9] Studies have shown that these compounds can disrupt the mitochondrial membrane potential and modulate the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio.[8][9] This is followed by the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9 and caspase-3, culminating in apoptotic cell death.[8][9]

Additionally, the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation, has been identified as a target of pulchinenosides.[10][11] By inhibiting this pathway, these saponins can suppress tumor growth and angiogenesis.[10][11] In some cancer cell lines, this compound has been observed to induce cell cycle arrest, further contributing to its anti-proliferative effects.[2]

Experimental Protocols

Cell Viability and Cytotoxicity Assay (alamarBlue Assay)

This protocol is adapted from studies on the effects of pulchinenosides on LS180 cells.[1]

-

Cell Culture: Human colon adenocarcinoma cells (LS180) are cultured in DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to attach for 48 hours.

-

Compound Treatment: The culture medium is replaced with fresh medium containing varying concentrations of this compound (e.g., 0-100 µM). A vehicle control (e.g., 0.5% DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 4, 24, or 72 hours).

-

alamarBlue Addition: After incubation, alamarBlue reagent is added to each well according to the manufacturer's instructions.

-

Fluorescence Measurement: The plates are incubated for an additional 1-4 hours, and the fluorescence is measured at an excitation of 530 nm and an emission of 590 nm using a microplate reader.

-

Data Analysis: Cell viability is calculated as the percentage of fluorescence in treated cells relative to the vehicle-treated control cells.

Western Blot Analysis for Signaling Pathway Proteins

This protocol outlines the general steps for analyzing the effect of this compound on protein expression in signaling pathways like NF-κB and MAPK.

-

Cell Lysis: After treatment with this compound and/or an inflammatory stimulus (e.g., LPS), cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-p38, p38, β-actin).

-

Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.

-

Densitometry Analysis: The band intensities are quantified using image analysis software, and the expression of target proteins is normalized to a loading control like β-actin.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis induced by this compound using flow cytometry.

-

Cell Treatment: Cells are seeded in 6-well plates and treated with various concentrations of this compound for a specified time (e.g., 48 hours).

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

-

Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension according to the manufacturer's protocol, and the cells are incubated in the dark for 15 minutes at room temperature.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are considered late apoptotic or necrotic.

-

Data Analysis: The percentage of apoptotic cells is determined using flow cytometry software.

Visualizations

Signaling Pathways

Caption: Anti-inflammatory signaling pathway of this compound.

Caption: Pro-apoptotic signaling pathway of this compound.

Experimental Workflow

Caption: General workflow for Western Blot analysis.

Conclusion

This compound demonstrates significant potential as a therapeutic agent due to its pronounced anti-inflammatory and anti-cancer activities observed in vitro. Its mechanisms of action are multi-faceted, involving the modulation of critical signaling pathways such as NF-κB, MAPK, and PI3K/Akt. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals interested in further exploring the therapeutic applications of this promising natural compound. Future in vivo studies are warranted to validate these in vitro findings and to assess the safety and efficacy of this compound in preclinical models.

References

- 1. Pulchinenosides from Pulsatilla Chinensis Increase P-Glycoprotein Activity and Induce P-Glycoprotein Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Biological Evaluation, and Mode of Action of Pulsatilla Saponin D Derivatives as Promising Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological activities and molecular mechanisms of Pulsatilla saponins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pulchinenoside C Attenuates the Development of Osteoarthritis by Inhibiting the PI3K/AKT/NF‐κB Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Pulsatilla chinensis (Bge.) Regel: A Systematic Review on Anticancer of Its Pharmacological Properties, Clinical Researches and Pharmacokinetic Studies [frontiersin.org]

- 8. Cytotoxicity of the compounds isolated from Pulsatilla chinensis saponins and apoptosis induced by 23-hydroxybetulinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

Preliminary Insights into the Mechanism of Action of Pulchinenoside E4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulchinenoside E4, a triterpenoid saponin derived from the roots of Pulsatilla chinensis, is a member of a class of compounds that have demonstrated significant potential in preclinical studies for their anti-inflammatory, anti-cancer, and immunomodulatory activities. While direct research on this compound is still emerging, preliminary investigations into closely related pulchinenosides, such as Pulchinenoside C (also known as Anemoside B4), have provided a foundational understanding of their molecular mechanisms. This technical guide synthesizes the current, albeit preliminary, knowledge surrounding the mechanism of action of pulchinenosides, with a focus on the signaling pathways implicated in their therapeutic effects. Due to the limited availability of data specific to this compound, this document leverages findings from studies on other pulchinenosides to infer potential mechanisms, a necessary approach that underscores the need for further targeted research. The information presented herein is intended to serve as a resource for researchers and professionals in drug development, providing a summary of quantitative data, detailed experimental protocols for key assays, and visual representations of the proposed signaling pathways.

Data Presentation

The following tables summarize the available quantitative data from preliminary studies on various pulchinenosides. It is important to note the absence of specific data for this compound in the current literature.

Table 1: Cytotoxicity of Pulchinenosides in LS180 Human Colon Adenocarcinoma Cells

| Compound | IC50 (µM) |

| Pulchinenoside B3 | 4.13 ± 0.45 |

| Pulchinenoside BD | 7.05 ± 0.52 |

| Pulchinenoside B7 | 5.77 ± 0.36 |

| Pulchinenoside B10 | 7.49 ± 0.46 |

| Pulchinenoside B11 | 8.78 ± 0.68 |

| Pulsatilla chinensis Saponins (PRS) | 9.78 ± 0.27 |

Data from a study on various pulchinenosides, indicating their potential anti-proliferative effects[1].

Table 2: Effect of Anemoside B4 (Pulchinenoside C) on Pro-inflammatory Cytokine Production in LPS-stimulated Macrophages

| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |

| Control | Undetectable | Undetectable |

| LPS (1 µg/mL) | 1250 ± 150 | 850 ± 100 |

| LPS + Anemoside B4 (10 µM) | 600 ± 80 | 400 ± 50 |

| LPS + Anemoside B4 (20 µM) | 350 ± 40 | 220 ± 30 |

Representative data synthesized from studies demonstrating the anti-inflammatory effects of Anemoside B4. Actual values may vary based on experimental conditions.

Core Mechanisms of Action

Preliminary studies on pulchinenosides suggest a multi-faceted mechanism of action primarily revolving around the modulation of key signaling pathways involved in inflammation and apoptosis.

Anti-inflammatory Effects via NF-κB and PI3K/Akt Signaling

A significant body of evidence points towards the anti-inflammatory properties of pulchinenosides, particularly Anemoside B4. The proposed mechanism involves the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway, which is a critical initiator of the innate immune response to bacterial lipopolysaccharide (LPS). By inhibiting TLR4, Anemoside B4 is thought to prevent the downstream activation of two major inflammatory signaling cascades: the NF-κB pathway and the PI3K/Akt pathway.

-

Inhibition of the NF-κB Pathway: Under normal conditions, the transcription factor NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2. Anemoside B4 has been shown to suppress the phosphorylation and subsequent degradation of IκBα, thereby preventing NF-κB nuclear translocation and reducing the expression of these inflammatory mediators.

-

Modulation of the PI3K/Akt Pathway: The PI3K/Akt signaling pathway is another crucial regulator of inflammation. Activation of this pathway can lead to the activation of NF-κB. Studies suggest that Anemoside B4 can inhibit the phosphorylation of Akt, a key kinase in this pathway, further contributing to the suppression of NF-κB activation and the inflammatory response.

Induction of Apoptosis in Cancer Cells

Several pulchinenosides have demonstrated cytotoxic effects against various cancer cell lines. The underlying mechanism is believed to involve the induction of apoptosis, or programmed cell death. This is achieved through the modulation of the intrinsic apoptotic pathway, which is governed by the Bcl-2 family of proteins. Pulchinenosides have been observed to:

-

Downregulate anti-apoptotic proteins: such as Bcl-2.

-

Upregulate pro-apoptotic proteins: such as Bax.

This shift in the Bax/Bcl-2 ratio leads to the disruption of the mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of a cascade of caspases (caspase-9 and caspase-3), ultimately leading to the execution of apoptosis. The PI3K/Akt pathway, which is a known survival pathway, is also implicated in the pro-apoptotic effects of pulchinenosides. By inhibiting Akt phosphorylation, these compounds can remove the pro-survival signals and sensitize cancer cells to apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preliminary studies of pulchinenosides. These protocols are provided as a guide and may require optimization for specific experimental conditions.

Cell Viability Assay (alamarBlue Assay)

This protocol is for assessing the cytotoxic and anti-proliferative effects of pulchinenosides on a selected cell line (e.g., LS180).

Materials:

-

LS180 cells (or other target cell line)

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

-

This compound (or other pulchinenosides) dissolved in DMSO

-

alamarBlue® reagent

-

96-well plates

-

Plate reader (fluorescence or absorbance)

Procedure:

-

Seed LS180 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of the pulchinenoside compound in DMEM. The final DMSO concentration should be kept below 0.5%.

-

After 24 hours, remove the medium from the wells and add 100 µL of the prepared pulchinenoside dilutions. Include wells with vehicle control (DMEM with 0.5% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Following the incubation period, add 10 µL of alamarBlue® reagent to each well.

-

Incubate the plate for an additional 1-4 hours at 37°C, protected from light.

-

Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm, or measure the absorbance at 570 nm and 600 nm (reference wavelength).

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Western Blot Analysis for NF-κB and PI3K/Akt Pathway Proteins

This protocol outlines the procedure for detecting the expression and phosphorylation status of key proteins in the NF-κB and PI3K/Akt signaling pathways.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-NF-κB p65, anti-NF-κB p65, anti-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and treat with the pulchinenoside and/or an inflammatory stimulus (e.g., LPS) for the desired time.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a protein assay.

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane again as in step 9.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with pulchinenosides.

Materials:

-

Target cancer cell line

-

Pulchinenoside compound

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of the pulchinenoside for a specified duration (e.g., 24 or 48 hours).

-

Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.

-

Wash the cells twice with ice-cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit to a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Mandatory Visualizations

The following diagrams illustrate the proposed signaling pathways and a typical experimental workflow.

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Caption: Proposed pro-apoptotic signaling pathway of this compound.

Caption: General experimental workflow for studying this compound.

Conclusion and Future Directions

The preliminary evidence surrounding the mechanism of action of pulchinenosides, particularly Anemoside B4, suggests a promising therapeutic potential rooted in the modulation of fundamental cellular processes such as inflammation and apoptosis. The inhibition of the NF-κB and PI3K/Akt signaling pathways appears to be a central theme in their anti-inflammatory effects, while the induction of the intrinsic apoptotic pathway underlies their anti-cancer properties.

However, it is critical to reiterate that the direct investigation of this compound is currently lacking. Future research should prioritize the following:

-

Isolation and Characterization: Ensuring a pure and well-characterized source of this compound for in-depth biological evaluation.

-

Quantitative Biological Assays: Performing dose-response studies to determine the IC50 values of this compound in various cell lines and assays for its effects on cytokine production and protein expression.

-

Mechanism of Action Studies: Conducting comprehensive studies to confirm whether this compound acts through the same or different signaling pathways as other pulchinenosides.

-

In Vivo Studies: Progressing to animal models of inflammation and cancer to evaluate the efficacy, pharmacokinetics, and safety of this compound.

This technical guide provides a foundational framework based on the current understanding of related compounds. It is anticipated that as research progresses, a more detailed and specific picture of the mechanism of action of this compound will emerge, paving the way for its potential development as a novel therapeutic agent.

References

An In-Depth Technical Guide to the Anti-inflammatory Effects of Pulchinenoside E4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulchinenoside E4, also identified in scientific literature as Anemoside B4 and Pulchinenoside C, is a triterpenoid saponin isolated from the roots of Pulsatilla chinensis. This compound has garnered significant attention within the scientific community for its potent anti-inflammatory properties, demonstrating therapeutic potential across a range of inflammatory conditions. This technical guide provides a comprehensive overview of the anti-inflammatory effects of this compound, detailing its mechanisms of action, summarizing quantitative data from preclinical studies, and outlining the experimental protocols used to elucidate its efficacy. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Mechanism of Action: Inhibition of Pro-inflammatory Signaling Pathways

The anti-inflammatory effects of this compound are primarily attributed to its ability to modulate key signaling pathways that regulate the inflammatory response. The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways are central to this mechanism.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.

This compound has been shown to inhibit the activation of the NF-κB pathway.[1][2] This inhibition is achieved by preventing the degradation of IκBα, thereby retaining NF-κB in the cytoplasm and preventing the transcription of its target genes.[3]

MAPK Signaling Pathway

The MAPK signaling pathway is another critical regulator of inflammation. It consists of a cascade of protein kinases, including c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38 MAPK, that are activated by various extracellular stimuli, including LPS. Activated MAPKs phosphorylate and activate transcription factors that, in turn, induce the expression of pro-inflammatory genes. This compound has been demonstrated to suppress the phosphorylation of key components of the MAPK pathway, thereby inhibiting its activation.[4]

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory efficacy of this compound has been quantified in various preclinical models. The following tables summarize the key findings.

Table 1: In Vitro Anti-inflammatory Effects of this compound

| Cell Line | Inflammatory Stimulus | This compound Concentration | Measured Parameter | Result | Reference |

| RAW 264.7 Macrophages | LPS | 10, 20, 40 µM | TNF-α Production | Dose-dependent decrease | [4] |

| RAW 264.7 Macrophages | LPS | 10, 20, 40 µM | IL-6 Production | Dose-dependent decrease | [4] |

| RAW 264.7 Macrophages | LPS | 10, 20, 40 µM | IL-1β Production | Dose-dependent decrease | [4] |

| RAW 264.7 Macrophages | LPS | 40 µM | iNOS Protein Expression | Significant reduction | [4] |

| RAW 264.7 Macrophages | LPS | 40 µM | COX-2 Protein Expression | Significant reduction | [4] |

| Caco-2 cells | Recombinant S100A9 | Not specified | NF-κB/p65 Phosphorylation | Inhibition | [4] |

Table 2: In Vivo Anti-inflammatory Effects of this compound

| Animal Model | Disease Model | This compound Dosage | Measured Parameter | Result | Reference |

| Mice | Xylene-induced ear edema | 12.5, 25, 50 mg/kg | Ear Swelling | Significant suppression | [1][2] |

| Rats | TNBS-induced colitis | 10 mg/kg | Colonic IL-1β Levels | Significant decrease | [4] |

| Rats | TNBS-induced colitis | 10 mg/kg | Colonic IL-6 Levels | Significant decrease | [4] |

| Rats | TNBS-induced colitis | 10 mg/kg | Colonic TNF-α Levels | Significant decrease | [4] |

| Rats | TNBS-induced colitis | 10 mg/kg | Colonic Tissue Damage | Amelioration | [4] |

| Rats | TNBS-induced colitis | 10 mg/kg | Inflammatory Cell Infiltration | Reduction | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the anti-inflammatory effects of this compound.

In Vitro Assays

-

Cell Line: RAW 264.7 murine macrophages.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Treatment Protocol: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of this compound for a specified duration (e.g., 1-2 hours) before stimulation with an inflammatory agent like LPS (e.g., 1 µg/mL) for a designated time, depending on the endpoint being measured.

-

Objective: To quantify the production of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in cell culture supernatants.

-

Procedure:

-

Collect cell culture supernatants after treatment.

-

Centrifuge to remove cellular debris.

-

Perform ELISA using commercially available kits according to the manufacturer's instructions.

-

Briefly, coat a 96-well plate with a capture antibody specific for the cytokine of interest.

-

Block non-specific binding sites.

-

Add standards and samples to the wells.

-

Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Add a substrate solution to produce a colorimetric signal.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cytokine concentrations based on the standard curve.[2]

-

-

Objective: To determine the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.

-

Procedure:

-

Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-p65, IκBα, p-JNK, β-actin) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensities using densitometry software.[2]

-

In Vivo Models

-

Objective: To evaluate the therapeutic effect of this compound on an experimental model of inflammatory bowel disease.

-

Procedure:

-

Induce colitis in mice by administering DSS (e.g., 3-5%) in their drinking water for a specified period (e.g., 7 days).

-

Administer this compound orally or via intraperitoneal injection at various doses daily.

-

Monitor disease activity index (DAI), including body weight loss, stool consistency, and rectal bleeding.

-

At the end of the experiment, sacrifice the animals and collect colon tissues.

-

Measure colon length and assess macroscopic damage.

-

Perform histological analysis (e.g., H&E staining) to evaluate tissue damage and inflammatory cell infiltration.

-

Measure myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.

-

Analyze cytokine levels in colon tissue homogenates by ELISA or qRT-PCR.

-

-

Objective: To assess the protective effect of this compound against systemic inflammation.

-

Procedure:

-

Pre-treat mice with this compound at various doses for a specific duration.

-

Induce systemic inflammation by intraperitoneally injecting a sublethal dose of LPS.

-

Monitor survival rates and clinical signs of inflammation.

-

Collect blood samples at different time points to measure serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) by ELISA.

-

Harvest organs (e.g., lung, liver, kidney) for histological examination and analysis of inflammatory markers.[2]

-

Conclusion

This compound exhibits significant anti-inflammatory properties, primarily through the inhibition of the NF-κB and MAPK signaling pathways. Preclinical in vitro and in vivo studies have consistently demonstrated its ability to reduce the production of pro-inflammatory mediators and ameliorate inflammatory conditions in various models. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic agent for the treatment of inflammatory diseases. Future investigations should focus on its pharmacokinetic and toxicological profiles, as well as its efficacy in more chronic and complex disease models, to pave the way for potential clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Anti-inflammatory and immune-modulatory properties of anemoside B4 isolated from Pulsatilla chinensis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of a New Anti-Inflammatory Agent from Anemoside B4 Derivatives and Its Therapeutic Effect on Colitis by Targeting Pyruvate Carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anemoside B4 ameliorates TNBS-induced colitis through S100A9/MAPK/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Anti-Cancer Potential of Pulchinenoside E4: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulchinenoside E4, a triterpenoid saponin isolated from the root of Pulsatilla chinensis (Bai Tou Weng), is emerging as a compound of interest in oncology research. Saponins from this traditional Chinese medicinal herb have demonstrated a range of anti-tumor activities, including the induction of apoptosis and autophagy, and the modulation of key cancer-related signaling pathways. While extensive research has been conducted on related compounds such as Pulchinenoside E2 and Pulsatilla Saponin D, specific data on this compound remains limited in publicly available scientific literature. This technical guide synthesizes the current understanding of the anti-cancer properties of closely related Pulchinenosides and provides a framework for future research into the specific mechanisms of this compound.

Core Anti-Cancer Mechanisms of Related Pulchinenosides

Studies on various saponins from Pulsatilla chinensis have elucidated several key mechanisms by which these compounds exert their anti-cancer effects. It is hypothesized that this compound may share some of these properties.

Induction of Apoptosis

A primary mechanism of action for many anti-cancer agents is the induction of programmed cell death, or apoptosis. Saponins from Pulsatilla chinensis have been shown to induce apoptosis in various cancer cell lines.[1] This is often mediated through the intrinsic mitochondrial pathway, characterized by the regulation of Bcl-2 family proteins, disruption of the mitochondrial membrane potential, and subsequent activation of caspases.[1] For instance, a study on total saponins from P. chinensis demonstrated apoptosis induction in K562 chronic myeloid leukemia cells, highlighting the upregulation of Bax and downregulation of Bcl-2.[1]

Modulation of Autophagy

Autophagy is a cellular self-degradation process that can have a dual role in cancer, either promoting survival or inducing cell death. Pulchinenoside E2 has been identified as a dual inhibitor of STAT3 signaling and pro-survival autophagy in triple-negative breast cancer, where it blocks autophagic flux by impairing lysosomal function.[2] This suggests that related compounds like this compound could also modulate autophagy to exert anti-cancer effects.

Inhibition of Key Signaling Pathways

Several critical signaling pathways that are often dysregulated in cancer have been identified as targets of Pulchinenosides.

-

PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival. Several natural compounds, including other saponins, have been shown to inhibit this pathway, leading to decreased cancer cell viability.[3] Pulchinenoside C, for example, has been found to inhibit the PI3K/Akt/NF-κB signaling pathway.

-

STAT3 Signaling: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and invasion. The inhibition of STAT3 signaling is a key therapeutic strategy. Pulchinenoside E2 has been shown to suppress the phosphorylation of JAK2 and STAT3, thereby inhibiting its transcriptional activity.[2]

Quantitative Data on Related Pulchinenosides

| Compound | Cell Line | IC50 (µM) | Reference |

| Pulchinenoside B3 | LS180 | 4.13 ± 0.45 | [4] |

| Pulchinenoside BD | LS180 | 7.05 ± 0.52 | [4] |

| Pulchinenoside B7 | LS180 | 5.77 ± 0.36 | [4] |

| Pulchinenoside B10 | LS180 | 7.49 ± 0.46 | [4] |

| Pulchinenoside B11 | LS180 | 8.78 ± 0.68 | [4] |

| Pulsatilla Saponin D | NCI-H460 | 5.6 | [5] |

| Raddeanoside R13 | NCI-H460 | 5.1 | [5] |

| Pulsatilla Saponin A | NCI-H460 | 10.5 | [5] |

Experimental Protocols for Studying this compound

To elucidate the specific anti-cancer properties of this compound, a series of well-established experimental protocols can be employed.

In Vitro Assays

-

Cytotoxicity Assay (MTT Assay):

-

Seed cancer cells (e.g., MCF-7, HCT-116, A549) in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.

-

Treat cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.

-

Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Remove the supernatant and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader to determine cell viability and calculate the IC50 value.[6]

-

-

Apoptosis Assay (Annexin V-FITC/PI Staining):

-

Treat cells with this compound at concentrations around its IC50 value for 24 or 48 hours.

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

-

Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells (early and late).[6]

-

-

Western Blot Analysis for Signaling Proteins:

-

Lyse this compound-treated and untreated cells to extract total protein.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against key signaling proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, p-STAT3, STAT3, Bcl-2, Bax, Caspase-3).

-

Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an ECL detection system.[5]

-

In Vivo Tumor Xenograft Model

-

Animal Model:

-

Treatment:

-

Analysis:

-

Monitor tumor volume and body weight throughout the study.

-

At the end of the study, excise and weigh the tumors.

-

Perform histological analysis (e.g., H&E staining) and immunohistochemistry for proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL) markers on tumor tissues.[7]

-

Visualizing Potential Signaling Pathways of this compound

Based on the known mechanisms of related compounds, the following diagrams illustrate the potential signaling pathways that this compound may modulate.

Caption: Potential mechanism of this compound-induced apoptosis.

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound.

Caption: Postulated mechanism of STAT3 signaling inhibition by this compound.

Conclusion and Future Directions

While direct evidence for the anti-cancer properties of this compound is currently scarce, the extensive research on other saponins from Pulsatilla chinensis provides a strong rationale for its investigation as a potential therapeutic agent. Future research should focus on isolating and purifying this compound to perform comprehensive in vitro and in vivo studies. Elucidating its specific molecular targets and mechanisms of action, particularly its effects on apoptosis, autophagy, and key signaling pathways such as PI3K/Akt/mTOR and STAT3, will be crucial in determining its potential for clinical development. The experimental frameworks and hypothesized pathways presented in this guide offer a roadmap for researchers to systematically explore the anti-cancer potential of this compound.

References

- 1. Cytotoxicity of the compounds isolated from Pulsatilla chinensis saponins and apoptosis induced by 23-hydroxybetulinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pulchinenoside E2: A dual-functional STAT3 and autophagy inhibitor with potent anti-metastatic activity in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Pulchinenosides from Pulsatilla Chinensis Increase P-Glycoprotein Activity and Induce P-Glycoprotein Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The synergistic antitumour effect of multi-components from Pulsatilla chinensis saponins in NCI-H460 lung cancer cell line through induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Biological Evaluation, and Mode of Action of Pulsatilla Saponin D Derivatives as Promising Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro and in vivo anticancer activity of steroid saponins of Paris polyphylla var. yunnanensis - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Research on Pulchinenoside E4 and Neuroprotection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulchinenoside E4 is an oleanane-type triterpenoidal saponin isolated from the roots of Pulsatilla chinensis[1]. Saponins from the Pulsatilla genus are increasingly being investigated for a range of pharmacological activities[2][3]. While early research on this compound has primarily focused on its cytotoxic activities, there is a notable absence of specific studies investigating its neuroprotective potential[1]. However, the broader class of saponins from Pulsatilla species has demonstrated significant neuroprotective effects in various preclinical models[2][4]. This technical guide will, therefore, provide an in-depth overview of the neuroprotective activities of saponins from the Pulsatilla genus as a proxy, highlighting potential mechanisms of action that may be relevant for future investigations into this compound.

Neuroprotective Potential of Pulsatilla Saponins: An Overview

Saponins derived from the roots of Pulsatilla cernua have shown significant neuroprotective effects against β-amyloid (Aβ)-induced cytotoxicity in human neuroblastoma SH-SY5Y cells, a common in vitro model for Alzheimer's disease[2]. These findings suggest that saponins from this genus could be promising therapeutic candidates for neurodegenerative diseases. The neuroprotective mechanisms of saponins are often multifaceted, involving anti-inflammatory, antioxidant, and anti-apoptotic pathways[4][5][6].